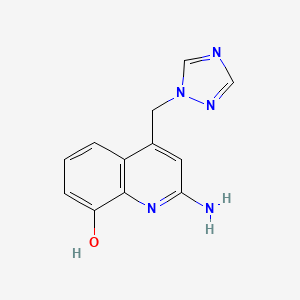
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a triazole ring, which is known for its diverse biological activities, and a quinoline moiety, which is often found in compounds with significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol typically involves the formation of the triazole ring followed by its attachment to the quinoline structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a nucleophilic substitution reaction where the triazole moiety is introduced to the quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline or triazole rings .
Wissenschaftliche Forschungsanwendungen
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit enzymes that are crucial for DNA replication and cell division, thereby preventing the proliferation of cancer cells . The triazole ring is known to interact with various biological targets, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol include:
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Known for its antimicrobial properties.
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Used as an intermediate in the synthesis of antineoplastic agents.
1,2,4-Triazole derivatives: These compounds are widely studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties.
Uniqueness
What sets this compound apart is its unique combination of the triazole and quinoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H11N5O |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
2-amino-4-(1,2,4-triazol-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H11N5O/c13-11-4-8(5-17-7-14-6-15-17)9-2-1-3-10(18)12(9)16-11/h1-4,6-7,18H,5H2,(H2,13,16) |
InChI-Schlüssel |
VXFRCSGWVBUEIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2CN3C=NC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


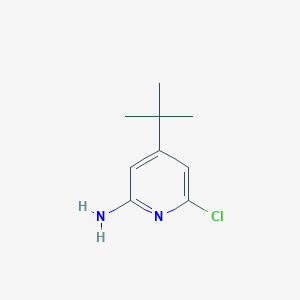
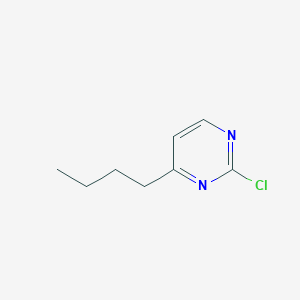
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
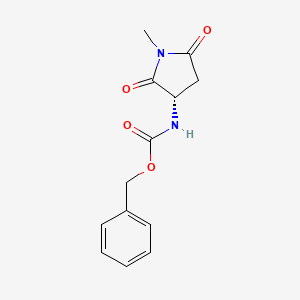
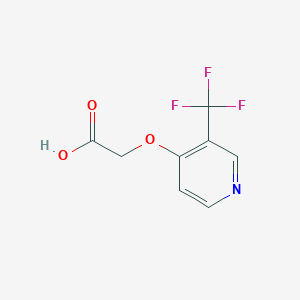

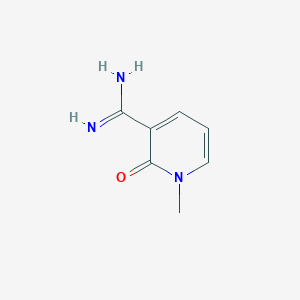
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
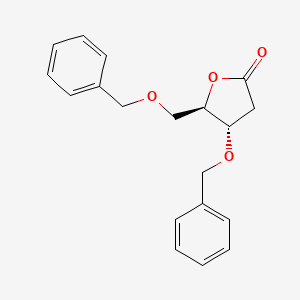
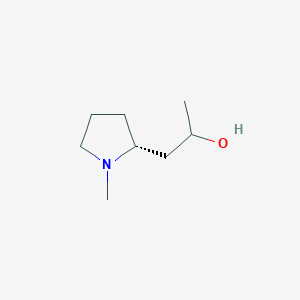
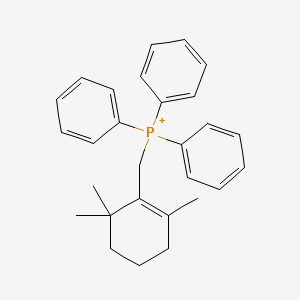
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
